1-O-ベンゾイルC2セラミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

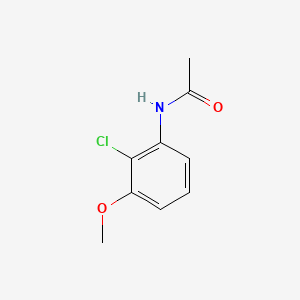

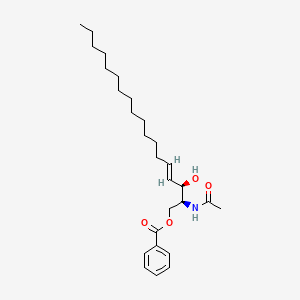

1-O-Benzoyl C2 Ceramide is a sphingolipid composed of a sphingosine or a related base, to which a fatty acid is linked through an amide bond . It has a molecular formula of C27H43NO4 and a molecular weight of 445.6 g/mol . The IUPAC name is [(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] benzoate .

Synthesis Analysis

The synthesis of ceramides like 1-O-Benzoyl C2 Ceramide involves complex biochemical pathways. In bacteria, six proteins have been identified that comprise the complete pathway for bacterial ceramide synthesis . In mammals, ceramide is synthesized by a family of six enzymes, ceramide synthases (CerS) 1–6 . Each CerS uses a relatively restricted subset of fatty acyl-CoAs for N-acylation .

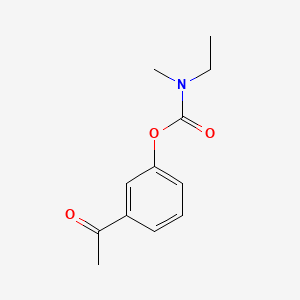

Molecular Structure Analysis

The 1-O-Benzoyl C2 Ceramide molecule contains a total of 75 bond(s). There are 32 non-H bond(s), 9 multiple bond(s), 19 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s) and 1 secondary alcohol(s) .

Chemical Reactions Analysis

Ceramides, including 1-O-Benzoyl C2 Ceramide, are involved in numerous cellular processes. For instance, ceramides can modulate the physical properties of biological membranes . They can also interact with effector proteins to regulate cellular signaling .

Physical And Chemical Properties Analysis

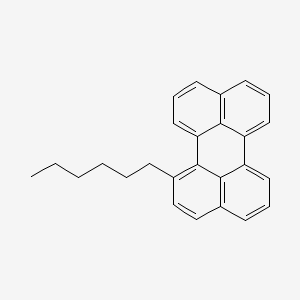

Ceramides, including 1-O-Benzoyl C2 Ceramide, are extremely hydrophobic and thus cannot exist in suspension in aqueous media . They increase the molecular order (rigidity) of phospholipids in membranes . They also possess a marked intrinsic negative curvature that facilitates the formation of inverted hexagonal phases .

科学的研究の応用

皮膚科学

1-O-ベンゾイルC2セラミドは、皮膚の健康に重要な役割を果たしています。これは、表皮のバリア機能を形成する主要な構成要素であり、さまざまな皮膚機能に関与しています。セラミドプロファイルの変化は、アトピー性皮膚炎、乾癬、乾燥症などの皮膚疾患に関連しています。 セラミドは、細胞周期停止、分化、アポトーシスなどの細胞機能も調節しています .

生化学

生化学では、セラミドは細胞膜の構造と機能を維持する役割で知られています。それらは、微生物から哺乳類まで、さまざまな生物によって産生され、細胞機能に不可欠です。 セラミドの生合成は、これらの化合物を生産するためのグリーンなアプローチを提供し、化学合成の魅力的な代替手段です .

薬理学

1-O-ベンゾイルC2セラミドを含むセラミドは、ドラッグデリバリーシステムで使用されています。 それらは、脂質デリバリーシステムとして作用することにより、薬物の生物学的利用能を高め、リポソーム製剤における構造的な役割を果たし、化学療法薬などの薬物の細胞への取り込みを改善することができます .

腫瘍学

セラミドは、特に乳がんにおいて、がん生物学に関与していることが示されています。それらは、細胞増殖と死のバランスを調節し、その代謝は腫瘍形成促進表現型の駆動に不可欠です。 セラミドの合成と回転は、がん治療を改善するための潜在的な戦略を提供します .

神経科学

神経科学では、セラミドは、グリオーマや他の脳腫瘍における化学療法薬に対する耐性に関係しています。 それらはまた、パーキンソン病などの神経変性疾患にも関連しており、そこでセラミド代謝の調節不全は疾患の進行に関連しています .

免疫学

セラミドは、がん免疫療法における主要な調節因子として登場しています。それらは、腫瘍細胞でアポトーシスを誘導し、腫瘍微小環境を改善することができます。 セラミドは、他の治療の抗増殖効果も高め、メラノーマなどの疾患の退行に貢献しています

Safety and Hazards

将来の方向性

作用機序

Target of Action

1-O-Benzoyl C2 Ceramide primarily targets Protein Kinase B (PKB)/Akt and Protein Phosphatase-2 (PP2A) . These proteins play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

1-O-Benzoyl C2 Ceramide interacts with its targets in a complex manner. It inhibits PKB/Akt activation, a process that is crucial for insulin signaling . This inhibition can occur through two distinct mechanisms: one involving atypical protein kinase C zeta (PKCζ) and the other involving PP2A . The choice between these two pathways depends on the structural organization of the plasma membrane, particularly the abundance of caveolin-enriched domains .

Biochemical Pathways

1-O-Benzoyl C2 Ceramide affects several biochemical pathways. It has been shown to negatively regulate intermediates of the insulin-signaling pathway and inhibit insulin-dependent pathways such as glucose uptake into muscle and adipocytes . It also plays a role in the induction of β-cell apoptosis through multiple mechanisms, including the activation of the extrinsic apoptotic pathway, increasing cytochrome c release, free radical generation, induction of endoplasmic reticulum stress, and inhibition of Akt .

Pharmacokinetics

The pharmacokinetics of 1-O-Benzoyl C2 Ceramide, like other drug molecules, involves absorption, distribution, metabolism, and excretion (ADME) . These processes determine the onset, duration, and intensity of the drug effect.

Result of Action

The molecular and cellular effects of 1-O-Benzoyl C2 Ceramide’s action are significant. It has been shown to promote insulin resistance in muscle cells . This occurs when 1-O-Benzoyl C2 Ceramide enters the salvage/recycling pathway, becomes deacylated to yield sphingosine, and is then re-acylated depending on the availability of long-chain fatty acids provided by the lipogenesis pathway in muscle cells . The salvaged ceramides are responsible for the inhibition of insulin signaling induced by 1-O-Benzoyl C2 Ceramide .

Action Environment

The action, efficacy, and stability of 1-O-Benzoyl C2 Ceramide can be influenced by various environmental factors. For instance, the presence of exogenous and endogenous monounsaturated fatty acid oleate can prevent 1-O-Benzoyl C2 Ceramide from being recycled into endogenous ceramide species . This forces free fatty acid metabolism towards triacylglyceride production . .

生化学分析

Biochemical Properties

1-O-Benzoyl C2 Ceramide interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of complex sphingolipids and is a critical mediator of cellular apoptosis and stress responses . The enzymes involved in ceramide metabolism are potential therapeutic targets to manipulate sphingolipids content in tissues .

Cellular Effects

1-O-Benzoyl C2 Ceramide has significant effects on various types of cells and cellular processes. It has been shown to play a major role in the onset of skeletal muscle insulin resistance, a prevalent feature of type 2 diabetes . It promotes insulin resistance in muscle cells by entering the salvage/recycling pathway and becoming deacylated .

Molecular Mechanism

At the molecular level, 1-O-Benzoyl C2 Ceramide exerts its effects through several mechanisms. It has been shown to induce apoptosis by forming distinct, cholesterol-poor and ceramide-enriched membrane domains that alter cellular signal transduction by clustering receptor molecules . It also influences gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time, the effects of 1-O-Benzoyl C2 Ceramide can change in laboratory settings. For instance, it has been shown to induce a loss in insulin sensitivity through the salvage/recycling pathway in muscle cells .

Dosage Effects in Animal Models

The effects of 1-O-Benzoyl C2 Ceramide can vary with different dosages in animal models. For instance, topical treatment with sphingolipids, including 1-O-Benzoyl C2 Ceramide, has been shown to improve clinical disease and skin barrier function in dogs with atopic dermatitis .

Metabolic Pathways

1-O-Benzoyl C2 Ceramide is involved in several metabolic pathways. It is synthesized by the de novo pathway, the sphingomyelin pathway, and the salvage/recycling pathway . It plays an important role in cell signaling and is linked to the mitochondrial electron transport chain and coenzyme Q in a pathway that drives insulin resistance in skeletal muscle .

Transport and Distribution

1-O-Benzoyl C2 Ceramide is transported and distributed within cells and tissues. It is synthesized in the endoplasmic reticulum and transported to the Golgi complex for further processing . It is also found in the plasma membrane where it forms distinct membrane domains .

Subcellular Localization

1-O-Benzoyl C2 Ceramide is localized in various subcellular compartments. It is synthesized in the endoplasmic reticulum, transported to the Golgi complex, and is also found in the plasma membrane . Its localization can influence its activity or function, including its role in cell signaling and apoptosis .

特性

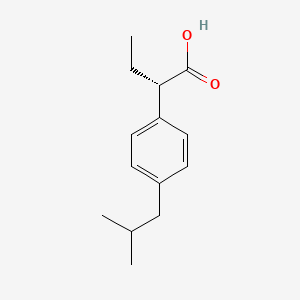

IUPAC Name |

[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26(30)25(28-23(2)29)22-32-27(31)24-19-16-15-17-20-24/h15-21,25-26,30H,3-14,22H2,1-2H3,(H,28,29)/b21-18+/t25-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPYGQXEUMTGOL-UHIBZTAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(=O)C1=CC=CC=C1)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C1=CC=CC=C1)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。